molecular formula C4H10ClNO2 B059481 4-Aminotetrahydrofuran-3-ol hydrochloride CAS No. 1311313-87-7

4-Aminotetrahydrofuran-3-ol hydrochloride

Cat. No. B059481
M. Wt: 139.58 g/mol
InChI Key: XFDDJSOAVIFVIH-UHFFFAOYSA-N
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Description

4-Aminotetrahydrofuran-3-ol hydrochloride is presumed to be an aminotetrahydrofuran derivative with potential interest in organic synthesis, medicinal chemistry, and material science. Aminotetrahydrofurans are key building blocks in the synthesis of biologically active molecules and have applications in creating complex molecular architectures.

Synthesis Analysis

Research on related compounds suggests various synthetic routes for aminotetrahydrofurans, often involving cyclization reactions and stereocontrolled synthesis to achieve desired enantiomers. For example, the synthesis of (S)-3-aminotetrahydrofuran involves acylation, substitution, and reduction steps, indicating the complexity and versatility of synthetic methods for such compounds (Yang Jianping, 2012).

Molecular Structure Analysis

The molecular structure of aminotetrahydrofuran derivatives is characterized by the presence of a tetrahydrofuran ring and an amino group, contributing to their reactivity and functionality. The structural elucidation often employs X-ray diffraction, NMR, and IR spectroscopy to determine configurations and conformations, essential for understanding their chemical behavior (Yongxing Tang et al., 2014).

Chemical Reactions and Properties

Aminotetrahydrofurans undergo various chemical reactions, including condensation, halogenation, and cycloaddition, reflecting their utility in synthetic chemistry. Their reactivity is significantly influenced by the presence of the amino group, which can act as a nucleophile or a directing group in catalytic reactions (F. Benfatti et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-aminooxolan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDDJSOAVIFVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625945
Record name 4-Aminooxolan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminotetrahydrofuran-3-ol hydrochloride

CAS RN

1311313-87-7, 352534-77-1
Record name 3-Furanol, 4-aminotetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311313-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminooxolan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4R)-4-aminooxolan-3-ol hydrochloride
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